molecular formula C13H14N4O2 B12878118 N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide

Cat. No.: B12878118
M. Wt: 258.28 g/mol
InChI Key: AOYHVBVYHJRMAT-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[221]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide is unique due to its specific combination of bicyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)-[1,3]oxazolo[5,4-c]pyridine-6-carboxamide

InChI

InChI=1S/C13H14N4O2/c18-13(17-9-2-8-1-7(9)4-14-8)11-3-10-12(5-15-11)19-6-16-10/h3,5-9,14H,1-2,4H2,(H,17,18)

InChI Key

AOYHVBVYHJRMAT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=NC=C4C(=C3)N=CO4

Origin of Product

United States

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